Cas no 102003-99-6 (Pyridine,1-butyl-1,2,3,6-tetrahydro-4-phenyl-)

Pyridine,1-butyl-1,2,3,6-tetrahydro-4-phenyl- structure
102003-99-6 structure
Product Name:Pyridine,1-butyl-1,2,3,6-tetrahydro-4-phenyl-
CAS No:102003-99-6
MF:C15H21N
MW:215.33394408226
CID:207181
PubChem ID:179808
Update Time:2025-04-19

Pyridine,1-butyl-1,2,3,6-tetrahydro-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,1-butyl-1,2,3,6-tetrahydro-4-phenyl-
    • 1-butyl-4-phenyl-3,6-dihydro-2H-pyridine
    • Pyridine, 1-butyl-1,2,3,6-tetrahydro-4-phenyl-
    • DTXSID70144526
    • CHEMBL97914
    • 102003-99-6
    • SCHEMBL14601668
    • 1-Butyl-4-phenyl-1,2,3,6-tetrahydropyridine #
    • ZETJNRFVSFVFDW-UHFFFAOYSA-N
    • 1,2,3,6-Tetrahydropyridine-1-butyl-4-phenyl-
    • Inchi: 1S/C15H21N/c1-2-3-11-16-12-9-15(10-13-16)14-7-5-4-6-8-14/h4-9H,2-3,10-13H2,1H3
    • InChI Key: ZETJNRFVSFVFDW-UHFFFAOYSA-N
    • SMILES: N1(CC=C(C2C=CC=CC=2)CC1)CCCC

Computed Properties

  • Exact Mass: 215.16753
  • Monoisotopic Mass: 215.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
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